Physicochemical Properties of Pentanochlor: An In-depth Technical Guide
Physicochemical Properties of Pentanochlor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanochlor, an anilide herbicide, is recognized for its role as a selective, contact herbicide.[1] Its mode of action involves the inhibition of photosynthetic electron transport at photosystem II, a critical process for plant viability.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Pentanochlor, details the experimental protocols for their determination, and visualizes its mechanism of action. All quantitative data is presented in a structured format for clarity and comparative analysis.
Physicochemical Data of Pentanochlor
The following table summarizes the key physicochemical properties of Pentanochlor.
| Property | Value | Unit | Reference(s) |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-methylpentanamide | - | [2] |
| CAS Number | 2307-68-8 | - | [2][3] |
| Molecular Formula | C₁₃H₁₈ClNO | - | [2][3] |
| Molecular Weight | 239.74 | g/mol | [2][3] |
| Melting Point | 79 - 80 | °C | [3] |
| Boiling Point (rough estimate) | 210 | °C | [3] |
| Water Solubility (at room temperature) | 8.5 | mg/L | [3] |
| Vapor Pressure (at 20 °C) | 0.3 | mPa | |
| Log P (Octanol-Water Partition Coefficient) | 4.3 | - | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Pentanochlor are outlined below, based on internationally recognized guidelines.
Water Solubility: Flask Method (Adapted from OECD Guideline 105)
This method is suitable for substances with a water solubility greater than 10⁻² g/L.[4][5]
Principle: The flask method determines the saturation mass concentration of a substance in water at a specific temperature.[4][6]
Apparatus:
-
Constant temperature water bath with shaker
-
Glass flasks with stoppers
-
Centrifuge capable of maintaining the test temperature
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)[6]
Procedure:
-
Preliminary Test: To estimate the approximate solubility, a known amount of Pentanochlor is added to a volume of water in a flask. The mixture is shaken at 30°C for 24 hours, then equilibrated at 20°C for another 24 hours with occasional shaking. The solution is visually inspected for undissolved particles.[6]
-
Main Test: Based on the preliminary test, an excess amount of Pentanochlor is added to triplicate flasks containing purified water. The flasks are tightly stoppered and agitated in a constant temperature bath at 30°C for a period sufficient to reach equilibrium (e.g., 24, 48, and 72 hours).[6]
-
After the initial agitation period, the flasks are transferred to a constant temperature bath at 20°C and equilibrated for at least 24 hours with occasional shaking.[6]
-
The solutions are then centrifuged at 20°C to separate undissolved material.
-
The pH of the supernatant is measured.
-
Aliquots of the clear supernatant are carefully removed and prepared for analysis.
-
The concentration of Pentanochlor in the aqueous phase is determined by a validated analytical method, such as HPLC. The average of the concentrations from the flasks that have reached equilibrium is reported as the water solubility.
Analytical Method (HPLC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water.
-
Detection: UV detector at an appropriate wavelength.
-
Quantification: Based on a calibration curve prepared from analytical standards of Pentanochlor.
Vapor Pressure: Gas Saturation Method (Adapted from OECD Guideline 104)
This method is suitable for determining the vapor pressure of solids or liquids with low volatility.[7]
Principle: A stream of inert gas is passed over the test substance at a rate slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated based on the ideal gas law.[8][9][10]
Apparatus:
-
Constant temperature chamber
-
Saturation column containing the test substance coated on a solid support (e.g., glass beads or silica gel)[8]
-
Inert carrier gas supply (e.g., nitrogen or helium)[8]
-
Flow meter and controller
-
Trapping system to collect the vaporized substance (e.g., sorbent tubes)
-
Gas Chromatograph (GC) with a suitable detector (e.g., FID or MS) for analysis
Procedure:
-
Sample Preparation: The saturation column is coated with Pentanochlor. This can be achieved by dissolving the substance in a volatile solvent, applying it to the support material, and then evaporating the solvent.[8]
-
Equilibration: The saturation column is placed in the constant temperature chamber and allowed to equilibrate at the desired temperature (e.g., 25°C).
-
Saturation: The inert carrier gas is passed through the saturation column at a low, constant flow rate.[8]
-
Trapping: The gas stream exiting the column, now saturated with Pentanochlor vapor, is passed through the trapping system for a known period.
-
Analysis: The trapped Pentanochlor is desorbed from the trap and quantified using a calibrated GC system.
-
Calculation: The vapor pressure (P) is calculated using the following equation: P = (m / V) * (RT / M) where:
-
m = mass of the substance transported
-
V = volume of the carrier gas passed
-
R = ideal gas constant
-
T = absolute temperature
-
M = molecular weight of the substance[9]
-
Octanol-Water Partition Coefficient (Log P): HPLC Method (Adapted from OECD Guideline 117)
This method estimates the octanol-water partition coefficient by correlating the retention time of the substance on a reversed-phase HPLC column with the known Log P values of reference compounds.[11][12][13]
Principle: The logarithm of the retention factor (k) of a substance on a reversed-phase HPLC system is linearly correlated with its Log P value.[12]
Apparatus:
-
HPLC system with a pump, injector, and UV detector
-
Reversed-phase HPLC column (e.g., C18)[12]
-
Data acquisition and processing system
Procedure:
-
Reference Substances: A series of reference compounds with well-documented Log P values that bracket the expected Log P of Pentanochlor are selected.
-
Chromatographic Conditions: The HPLC system is operated with a mobile phase consisting of a mixture of methanol and water. The column temperature is maintained at a constant value.
-
Determination of Dead Time (t₀): The dead time is determined by injecting a non-retained substance (e.g., thiourea).
-
Measurement of Retention Times: The reference substances and Pentanochlor are injected separately, and their retention times (tR) are measured.
-
Calculation of Retention Factor (k): The retention factor for each substance is calculated using the formula: k = (tR - t₀) / t₀
-
Calibration Curve: A graph of log k versus Log P for the reference substances is plotted.
-
Determination of Log P of Pentanochlor: The log k value for Pentanochlor is used to interpolate its Log P from the calibration curve.
Signaling Pathway and Experimental Workflow Visualization
Mode of Action: Inhibition of Photosystem II
Pentanochlor acts as a herbicide by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII). It binds to the QB site on the D1 protein of the PSII reaction center, thereby blocking the binding of plastoquinone.[14][15][16] This interruption of electron flow from QA to QB prevents the formation of ATP and NADPH, which are essential for carbon fixation and ultimately leads to the death of the plant.[14][16]
Caption: Inhibition of Photosynthetic Electron Transport by Pentanochlor.
Experimental Workflow: Determination of Water Solubility
The following diagram illustrates the logical workflow for determining the water solubility of Pentanochlor using the flask method.
Caption: Workflow for Water Solubility Determination (Flask Method).
References
- 1. Pentanochlor (Ref: FMC 4512) [sitem.herts.ac.uk]
- 2. Pentanochlor | C13H18ClNO | CID 16826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PENTANOCHLOR | 2307-68-8 [chemicalbook.com]
- 4. filab.fr [filab.fr]
- 5. OECD 105 - Phytosafe [phytosafe.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. eCFR :: 40 CFR 796.1950 -- Vapor pressure. [ecfr.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
